
N1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)-N3-cyclohexyl-N3-isopropylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)-N3-cyclohexyl-N3-isopropylpropane-1,3-diamine” is a chemical compound with the molecular formula C23H33ClN4O2S . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring, a sulfonyl group attached to a benzyl group, and a propane-1,3-diamine moiety with cyclohexyl and isopropyl groups . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the amine groups could impart some degree of water solubility, while the cyclohexyl and isopropyl groups could contribute to lipophilicity .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of compounds with similar structural components, highlighting the importance of specific interactions such as C–H⋯N, C–H⋯π, and π⋯π in their crystal packing. The studies demonstrate the molecular structures and the effective conformation between various rings and groups within these compounds, indicating the potential for diverse chemical applications based on their structural characteristics (Lai, Mohr, & Tiekink, 2006).
Chemical Reactivity and Coordination
Investigations into the reactivity and coordination of similar compounds have led to the synthesis of novel derivatives through reactions with various agents, showcasing their potential in forming complex structures with metals. This area of research is crucial for developing new materials and catalysts with specific chemical properties (Bermejo et al., 2000).
Material Properties and Applications
Studies on polyimides and polyamides incorporating similar diamine monomers reveal significant insights into their solubility, thermal stability, and potential for use in high-performance materials. These properties are essential for applications in electronics, coatings, and other advanced materials, where stability and performance at high temperatures are required (Ghaemy & Alizadeh, 2009).
Properties
IUPAC Name |
N-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]-N'-cyclohexyl-N'-propan-2-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33ClN4O2S/c1-18(2)28(21-7-4-3-5-8-21)16-6-15-25-22-13-14-23(27-26-22)31(29,30)17-19-9-11-20(24)12-10-19/h9-14,18,21H,3-8,15-17H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBYQSOGWBSRIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC1=NN=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2381918.png)
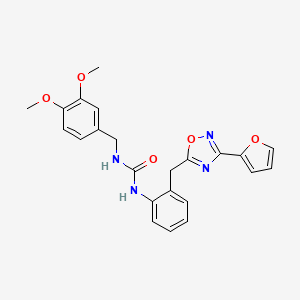
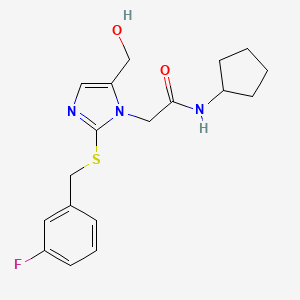

![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)
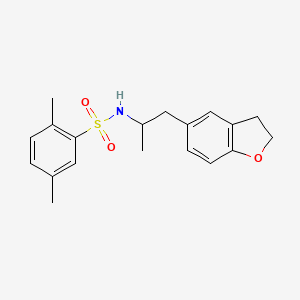
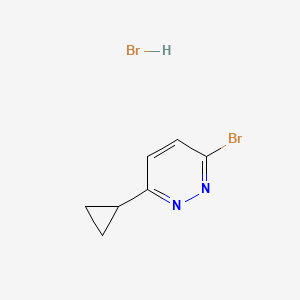

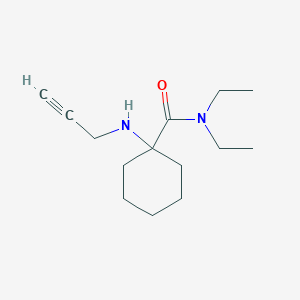
![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)


